methyl 2-[N-(benzenesulfonyl)-3,4-dimethoxyanilino]acetate
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Overview
Description
Methyl 2-[N-(benzenesulfonyl)-3,4-dimethoxyanilino]acetate is a complex organic compound that features a benzenesulfonyl group attached to a dimethoxyaniline moiety, which is further linked to a methyl ester group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-[N-(benzenesulfonyl)-3,4-dimethoxyanilino]acetate typically involves a multi-step process. One common method includes the reaction of benzenesulfonyl chloride with 3,4-dimethoxyaniline to form the corresponding sulfonamide. This intermediate is then reacted with methyl bromoacetate under basic conditions to yield the final product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-[N-(benzenesulfonyl)-3,4-dimethoxyanilino]acetate can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding quinones.
Reduction: The sulfonyl group can be reduced to a sulfide.
Substitution: The aromatic ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst can be used.
Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine or nitric acid under acidic conditions.
Major Products
Oxidation: Formation of quinones.
Reduction: Formation of sulfides.
Substitution: Formation of brominated or nitrated derivatives.
Scientific Research Applications
Methyl 2-[N-(benzenesulfonyl)-3,4-dimethoxyanilino]acetate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in studying enzyme inhibition and protein interactions.
Medicine: Investigated for its potential as a drug candidate due to its structural similarity to known bioactive compounds.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of methyl 2-[N-(benzenesulfonyl)-3,4-dimethoxyanilino]acetate is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its sulfonyl and methoxy groups. These interactions can modulate the activity of the target proteins, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-(benzenesulfonyl)acetate
- Methyl 2-(4-bromobenzenesulfonamido)acetate
- N-benzenesulfonyl amino acid esters
Uniqueness
Methyl 2-[N-(benzenesulfonyl)-3,4-dimethoxyanilino]acetate is unique due to the presence of both the benzenesulfonyl and dimethoxyaniline moieties. This combination imparts distinct chemical properties and potential biological activities that are not observed in simpler analogs .
Properties
IUPAC Name |
methyl 2-[N-(benzenesulfonyl)-3,4-dimethoxyanilino]acetate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO6S/c1-22-15-10-9-13(11-16(15)23-2)18(12-17(19)24-3)25(20,21)14-7-5-4-6-8-14/h4-11H,12H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JJNBOCSFAJMBDA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)N(CC(=O)OC)S(=O)(=O)C2=CC=CC=C2)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NO6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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